molecular formula C29H26F5NO5 B1440679 Fmoc-d-thr(tbu)-opfp CAS No. 449764-45-8

Fmoc-d-thr(tbu)-opfp

Cat. No.: B1440679
CAS No.: 449764-45-8
M. Wt: 563.5 g/mol
InChI Key: BHUUPIXJXWQAMT-HWRSSNJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester: is a derivative of threonine, an amino acid, used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl group, and a pentafluorophenyl ester. These groups are essential for protecting the amino and hydroxyl functionalities during peptide synthesis, ensuring selective reactions.

Mechanism of Action

Target of Action

Fmoc-D-Thr(Tbu)-Opfp is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The role of this compound is to add a D-threonine residue to the peptide chain during the synthesis process .

Mode of Action

This compound interacts with its targets (amino acid sequences) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the D-threonine residue to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . By adding a D-threonine residue to the peptide chain, this compound can influence the structure and function of the final peptide product .

Pharmacokinetics

Its stability and reactivity under various conditions are crucial for its effectiveness in peptide synthesis .

Result of Action

The molecular effect of this compound’s action is the addition of a D-threonine residue to a peptide chain . This can have significant effects at the cellular level, as the structure of a peptide influences its biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the peptide synthesis process . Additionally, the presence of other reagents and the sequence of steps in the synthesis protocol can also impact the effectiveness of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers and large-scale reactors.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPIXJXWQAMT-HWRSSNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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